Decyl Methanethiosulfonate Decyl Methanethiosulfonate
Brand Name: Vulcanchem
CAS No.: 190852-38-1
VCID: VC20746856
InChI: InChI=1S/C11H24O2S2/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3
SMILES: CCCCCCCCCCSS(=O)(=O)C
Molecular Formula: C11H24O2S2
Molecular Weight: 252.4 g/mol

Decyl Methanethiosulfonate

CAS No.: 190852-38-1

Cat. No.: VC20746856

Molecular Formula: C11H24O2S2

Molecular Weight: 252.4 g/mol

* For research use only. Not for human or veterinary use.

Decyl Methanethiosulfonate - 190852-38-1

CAS No. 190852-38-1
Molecular Formula C11H24O2S2
Molecular Weight 252.4 g/mol
IUPAC Name 1-methylsulfonylsulfanyldecane
Standard InChI InChI=1S/C11H24O2S2/c1-3-4-5-6-7-8-9-10-11-14-15(2,12)13/h3-11H2,1-2H3
Standard InChI Key DOBVPKYSENAWGJ-UHFFFAOYSA-N
SMILES CCCCCCCCCCSS(=O)(=O)C
Canonical SMILES CCCCCCCCCCSS(=O)(=O)C

Decyl Methanethiosulfonate (DMTS) is an organosulfur compound with the molecular formula C₁₁H₂₄O₂S₂, primarily used in biochemical and pharmacological research to study protein dynamics and receptor interactions. Below is a structured analysis of its properties, applications, and research findings.

Synthesis and Reactivity

DMTS is synthesized through sulfonation reactions involving decyl thiol and methanesulfonyl chloride derivatives. Its key reactivity includes:

  • Thiol-specific modification: Forms stable disulfide bonds with cysteine residues in proteins, enabling site-directed mutagenesis studies .

  • Size-dependent effects: Longer alkyl chains (e.g., n-decyl-MTS) create steric hindrance, influencing receptor channel gating and ligand binding .

Research Applications

Protein and Receptor Studies

DMTS is widely used to probe:

  • GABA<sub>A</sub> receptors: Modifies β3M286C mutants, altering etomidate modulation and GABA sensitivity .

    • Key finding: n-Decyl-MTS modification increased GABA sensitivity by 2.5-fold and reduced etomidate potentiation by 40% in α1β3M286Cγ2L receptors .

  • Acetylcholine (ACh) receptors: Maps thiol accessibility in channel pores .

  • Lactose permease: Investigates conformational changes during substrate transport .

Pharmacological Insights

  • Etomidate interaction: Covalent DMTS modification at β3M286C residues obstructs etomidate binding sites, confirming shared spatial occupancy in GABA<sub>A</sub> receptors .

  • Therapeutic potential: Explored in neurodegenerative diseases (e.g., Alzheimer’s, epilepsy) due to its ability to modulate neurotransmitter receptors .

Research Limitations and Future Directions

  • Limitations: Short shelf life and stringent storage requirements complicate long-term studies .

  • Opportunities: Development of DMTS derivatives with tailored alkyl chain lengths for precision structural biology .

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